N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide
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Description
Synthesis Analysis
The synthesis of related compounds involves several steps. For instance, “N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide” can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate compound is then reacted with difluoromethoxybenzene in the presence of a base such as potassium carbonate.Molecular Structure Analysis
The molecular structure of related compounds like “4-(Difluoromethoxy)phenyl isocyanate” has a molecular weight of 185.13 and “4-(Difluoromethoxy)phenyl isothiocyanate” has a molecular weight of 201.19 .Physical and Chemical Properties Analysis
Related compounds like “4-(Difluoromethoxy)phenyl isothiocyanate” have a refractive index of 1.584, a boiling point of 252-255 °C, and a density of 1.33 g/mL at 25 °C .Safety and Hazards
“4-(Difluoromethoxy)phenyl isocyanate”, a related compound, is considered hazardous. It may cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and is toxic if swallowed, in contact with skin or if inhaled .
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2OS/c1-10-4-2-3-9-18(10)14(20)17-11-5-7-12(8-6-11)19-13(15)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFBXCXQVDAQQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=S)NC2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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